molecular formula C30H26N6O2S B11605751 N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide

N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide

Cat. No.: B11605751
M. Wt: 534.6 g/mol
InChI Key: MCNKHIRGDMGQQJ-UHFFFAOYSA-N
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Description

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-[4-(BENZYLAMINO)PHTHALAZIN-1-YL]-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-[4-(BENZYLAMINO)PHTHALAZIN-1-YL]-2-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the benzodiazole and phthalazine rings, followed by their coupling with the sulfonamide group. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under mild reaction conditions using dimethyl formamide as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-[4-(BENZYLAMINO)PHTHALAZIN-1-YL]-2-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole and phthalazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-[4-(BENZYLAMINO)PHTHALAZIN-1-YL]-2-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-[4-(BENZYLAMINO)PHTHALAZIN-1-YL]-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-[4-(BENZYLAMINO)PHTHALAZIN-1-YL]-2-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of benzodiazole, phthalazine, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H26N6O2S

Molecular Weight

534.6 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-[4-(benzylamino)phthalazin-1-yl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C30H26N6O2S/c1-20-15-16-22(17-27(20)39(37,38)32-19-28-33-25-13-7-8-14-26(25)34-28)29-23-11-5-6-12-24(23)30(36-35-29)31-18-21-9-3-2-4-10-21/h2-17,32H,18-19H2,1H3,(H,31,36)(H,33,34)

InChI Key

MCNKHIRGDMGQQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=CC=CC=C4)S(=O)(=O)NCC5=NC6=CC=CC=C6N5

Origin of Product

United States

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